molecular formula C19H22N4O2 B2674735 5-methyl-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923691-50-3

5-methyl-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2674735
CAS No.: 923691-50-3
M. Wt: 338.411
InChI Key: APCALPFLJUTXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-methyl-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 1219842-40-6) is a pyrazolo-pyridine derivative characterized by a fused heterocyclic core with a phenyl group at position 2, a methyl group at position 5, and a 3-methylbutyl carboxamide substituent at position 7 . Its molecular formula is C₁₉H₂₂N₄O₃ (MW: 354.4 g/mol). The compound is synthesized via coupling of the core carboxylic acid precursor 5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid () with 3-methylbutylamine using activation reagents such as pentafluorophenyl esters (e.g., BPC), as described in analogous syntheses .

Properties

IUPAC Name

5-methyl-N-(3-methylbutyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13(2)9-10-20-18(24)15-11-22(3)12-16-17(15)21-23(19(16)25)14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCALPFLJUTXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-methyl-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-bromoacetophenone with vetraldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired pyrazolopyridine derivative . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

5-methyl-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 5-methyl-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide against a variety of pathogens. For instance, it has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In vitro assays have shown that the compound exhibits minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways related to cell proliferation and survival. Molecular docking studies have suggested that the compound interacts with key proteins involved in cancer progression, making it a candidate for further development as an anticancer drug .

Neurological Disorders

There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects. Research suggests that these compounds could potentially be developed for treating neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal integrity .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory activity. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory conditions .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivitySignificant efficacy against E. coli and S. aureus with promising MIC values.
Anticancer PropertiesInduces apoptosis in various cancer cell lines; interacts with critical cancer-related proteins.
Neurological ApplicationsPotential neuroprotective effects; modulation of inflammatory pathways observed.
Anti-inflammatory EffectsInhibits cytokine production; potential for treating chronic inflammation.

Mechanism of Action

The mechanism of action of 5-methyl-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial cell wall synthesis or protein synthesis pathways .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name (CAS) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (1219842-40-6) - 5-methyl
- 2-phenyl
- 7-(3-methylbutyl)carboxamide
C₁₉H₂₂N₄O₃ 354.4 Balanced lipophilicity due to branched alkyl chain.
5-Benzyl-N-(3-methylphenyl)-... (923216-25-5) - 5-benzyl
- 7-(3-methylphenyl)carboxamide
C₂₉H₂₆N₄O₂ 462.5 Increased aromaticity; potential for π-π stacking interactions.
3,5-Dihydro-N-(2-methoxyethyl)-... (923233-41-4) - 5-propyl
- 7-(2-methoxyethyl)carboxamide
C₁₉H₂₂N₄O₃ 354.4 Enhanced solubility due to polar methoxy group.
KEV (PDB ID 6N7A) - 2-methyl
- 7-[3-(5-chloro-2-methoxyphenyl)-1-methylpyrazol-4-yl]carboxamide
C₂₃H₂₁ClN₆O₂ 448.9 Chlorine and methoxy groups improve target selectivity (kinase inhibition).

Key Research Findings

  • Structure-Activity Relationship (SAR) :
    • Position 5 : Methyl or benzyl groups optimize steric fit in hydrophobic enzyme pockets.
    • Position 7 : Alkyl carboxamides (e.g., 3-methylbutyl) balance lipophilicity and solubility, while aryl groups (e.g., 3-methylphenyl) enhance target affinity .
  • Metabolic Stability : Branched alkyl chains (e.g., 3-methylbutyl) resist oxidative metabolism better than linear chains .
  • Kinase Inhibition : Chlorine and methoxy substituents (as in KEV) correlate with improved IC₅₀ values in kinase assays .

Biological Activity

5-methyl-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS Number: 923691-50-3) is a synthetic compound belonging to the class of pyrazolopyridines. Its unique structural features include a methyl group, a carboxamide functional group, and a phenyl moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C25H30N4O2\text{C}_{25}\text{H}_{30}\text{N}_4\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cellular pathways. It is hypothesized that it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. By inhibiting PARP activity, the compound may enhance the cytotoxic effects of DNA-damaging agents such as radiation and certain chemotherapeutics.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to enhance radiosensitivity in various tumor cell lines. For instance:

  • Cell Lines Tested : U251 (human glioblastoma) and DU145 (prostate cancer).
  • Dosage and Effects : At concentrations around 3 μmol/L, the compound significantly inhibited PARP activity by approximately 84%, leading to increased cell death upon exposure to radiation .

Synergistic Effects with Chemotherapeutics

The compound has shown potential for synergistic effects when combined with other anticancer agents:

  • Combination Therapy : When used alongside temozolomide and radiation therapy, it produced greater than additive effects in vivo, suggesting a promising avenue for combination therapy in glioblastoma treatment .

Case Studies and Research Findings

StudyFindings
In vitro radiosensitization Enhanced radiosensitivity in U251 cells; significant PARP inhibition observed at low concentrations .
In vivo efficacy Demonstrated improved tumor growth delay in murine models when combined with standard therapies.
Mechanistic studies Showed that the compound inhibits DNA repair processes, thus potentiating the effects of DNA-damaging agents .

Safety and Toxicity Profile

While the anticancer efficacy is promising, safety assessments are crucial. Preliminary studies suggest that the compound has a manageable toxicity profile at therapeutic doses; however, comprehensive toxicological evaluations are necessary for clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.